5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Scientific Research Applications
Synthesis and Characterization
The compound 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine and related derivatives have been explored for their synthesis and characterization in various studies. For instance, a research conducted by Elgemeie et al. (2017) focused on the synthesis of novel derivatives through the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with N-cyanoacetohydrazide and cyanoaceto-N-phenylsulfonylhydrazide. The newly synthesized compounds were characterized by nuclear magnetic resonance, infrared spectroscopy, mass-spectroscopy, and elemental analyses (Elgemeie et al., 2017). Another study by Mariappan et al. (2016) presented a metal-free approach for the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, demonstrating the broad scope of substrates and short reaction times (Mariappan et al., 2016).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative properties of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine derivatives have been a significant area of interest. A study highlighted the in vitro screening of these derivatives for antibacterial and antifungal activities, showing promising results (Elgemeie et al., 2017). In addition, Nagaraju et al. (2020) synthesized a new class of thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines, revealing selective cytotoxicity to cancer cells over normal cells (Nagaraju et al., 2020).
Molecular Docking Studies
Molecular docking studies have also been performed to understand the interaction of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine derivatives with biological targets. For example, the study by Nagaraju et al. (2020) demonstrated the potential of these compounds to bind selectively in the colchicine binding site of tubulin polymer, providing insights into their mechanism of action against cancer cells (Nagaraju et al., 2020).
properties
IUPAC Name |
(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13-15-10-6-7-16(8-11(10)18-13)12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQJRKQYVDFSGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162797 |
Source
|
Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
CAS RN |
17899-57-9 |
Source
|
Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17899-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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